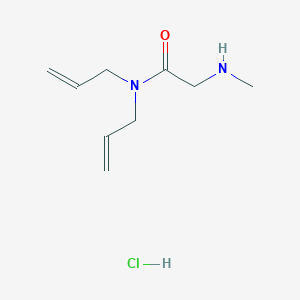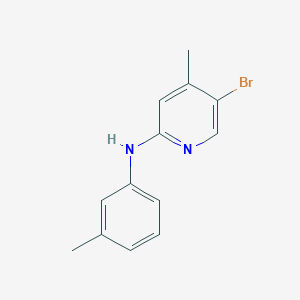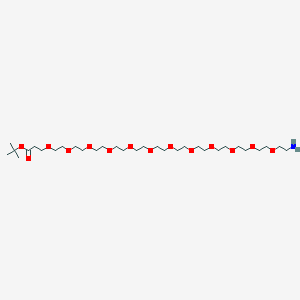![molecular formula C15H14N2O B1443386 4-[3-(二甲氨基)苯氧基]苯甲腈 CAS No. 1307474-16-3](/img/structure/B1443386.png)
4-[3-(二甲氨基)苯氧基]苯甲腈
描述
4-[3-(Dimethylamino)phenoxy]benzonitrile is a synthetic organic compound with the molecular weight of 238.29 . It is recognized for its potential in biomedical research.
Molecular Structure Analysis
The molecular structure of 4-[3-(Dimethylamino)phenoxy]benzonitrile is represented by the InChI code:1S/C15H14N2O/c1-17(2)13-4-3-5-15(10-13)18-14-8-6-12(11-16)7-9-14/h3-10H,1-2H3 .
科学研究应用
非绝热弛豫动力学
4-(N,N-二甲氨基)苯甲腈 (DMABN) 主要以其双重荧光而闻名。光激发到 S2 态后的弛豫动力学一直是广泛研究的主题。值得注意的是,从 S2 到 S1 态的内部转换发生得很快,平均在 8.5 fs 内,二甲氨基相对于芳环的扭转不明显。这种转化主要受芳环骨架变形模式和环二甲氨基氮键拉伸的影响,导致非扭曲或轻微扭曲的局部激发结构。这些发现为先前的时分辨实验提供了新的视角 (Kochman 等人,2015).
多模电荷转移动力学
使用紫外飞秒受激拉曼光谱 (FSRS) 对 DMABN 的电荷转移 (CT) 动力学进行了深入探索。这些研究揭示了复杂的动力学,具有与各种激发态之间的跃迁相关的特定时间常数。FSRS 光谱突出了沿关键振动坐标的动力学,有助于我们了解 CT 过程以及分子在 CT 态势能面上弛豫过程中发生的结构和氢键变化 (Rhinehart、Challa 和 McCamant,2012).
光动力治疗应用
已经合成了带有 2-[3-(二甲氨基)苯氧基]乙醇取代基的 DMABN 衍生物,从而产生了水溶性的季铵盐化产物。这些化合物在有机和水溶液中均表现出优异的溶解性,这使得它们在通过光动力治疗治疗癌症方面特别有用。已经广泛研究了这些合成化合物的物理和光化学性质,强调了它们在治疗应用中的潜力 (Çakır、Çakır、Bıyıklıoğlu、Durmuş 和 Kantekin,2013).
振动分析和光谱
已经通过红外和拉曼光谱研究对 DMABN 进行了广泛的振动分析。二甲氨基和苯环之间的强相互作用反映在经验和量子化学力场中,提供了对分子振动特性的见解 (Okamoto、Inishi、Nakamura、Kohtani 和 Nakagaki,2000).
作用机制
Mode of Action
The mode of action of 4-[3-(Dimethylamino)phenoxy]benzonitrile is primarily based on its ability to undergo intramolecular charge transfer (ICT) from the dimethylamino moiety to the cyanophenyl moiety upon photo-excitation . This process leads to the appearance of dual fluorescence .
Result of Action
The molecular and cellular effects of 4-[3-(Dimethylamino)phenoxy]benzonitrile’s action primarily involve the generation of dual fluorescence due to intramolecular charge transfer (ICT) . This property makes it useful in photophysical studies .
安全和危害
生化分析
Biochemical Properties
4-[3-(Dimethylamino)phenoxy]benzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific active sites on enzymes, leading to either inhibition or activation of the enzyme’s activity. For instance, it may act as an inhibitor for certain enzymes by binding to their active sites and preventing substrate access .
Cellular Effects
The effects of 4-[3-(Dimethylamino)phenoxy]benzonitrile on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of specific genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, 4-[3-(Dimethylamino)phenoxy]benzonitrile exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[3-(Dimethylamino)phenoxy]benzonitrile have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has also revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 4-[3-(Dimethylamino)phenoxy]benzonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal cellular processes . Threshold effects have also been noted, where a specific dosage level is required to elicit a significant biological response.
Metabolic Pathways
4-[3-(Dimethylamino)phenoxy]benzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic processes . Additionally, it may affect the levels of specific metabolites, leading to changes in cellular metabolism and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 4-[3-(Dimethylamino)phenoxy]benzonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution of the compound within tissues can also influence its biological activity and efficacy.
Subcellular Localization
The subcellular localization of 4-[3-(Dimethylamino)phenoxy]benzonitrile is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact the compound’s ability to interact with specific biomolecules and exert its biochemical effects.
属性
IUPAC Name |
4-[3-(dimethylamino)phenoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-17(2)13-4-3-5-15(10-13)18-14-8-6-12(11-16)7-9-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNGTUOZQATMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443317.png)





![3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1443326.png)
